REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[CH2:11]1[O:13][CH2:12]1.[CH2:14]([C:18](C)=[O:19])C(C)C>>[OH:19][CH2:18][CH2:14][O:7][C:6](=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:10][CH2:12][CH2:11][OH:13])=[O:9]
|
Name
|
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
catalyst
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
24.23 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept at 160° C
|
Type
|
ADDITION
|
Details
|
the pressure dropped from 103 psi to 57 psi
|
Type
|
CUSTOM
|
Details
|
After solvent evaporation
|
Type
|
DISTILLATION
|
Details
|
the crude product (60.4g) was distilled under vacuum
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCOC(CCCCC(=O)OCCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |